L-Serylglycylglycylglycyl-L-serylglycine
Description
L-Serylglycylglycylglycyl-L-serylglycine is a synthetic hexapeptide with the sequence Ser-Gly-Gly-Gly-Ser-Gly. This compound features alternating serine (Ser) and glycine (Gly) residues, with a triple-glycine spacer between two serine moieties. Glycine, the smallest amino acid, contributes to structural flexibility, while serine introduces hydrophilicity via its hydroxyl group.
Properties
CAS No. |
577691-47-5 |
|---|---|
Molecular Formula |
C14H24N6O9 |
Molecular Weight |
420.38 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H24N6O9/c15-7(5-21)13(28)18-2-10(24)16-1-9(23)17-3-11(25)20-8(6-22)14(29)19-4-12(26)27/h7-8,21-22H,1-6,15H2,(H,16,24)(H,17,23)(H,18,28)(H,19,29)(H,20,25)(H,26,27)/t7-,8-/m0/s1 |
InChI Key |
HFDHDKLJGQKKJK-YUMQZZPRSA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O)N)O |
Canonical SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares L-Serylglycylglycylglycyl-L-serylglycine with four analogous peptides, highlighting molecular formulas, masses, and functional features.
Key Observations:
Chain Length and Flexibility : The target compound’s glycine-rich structure enhances conformational flexibility compared to Val-Gly-Gly (shorter) or lysine-terminated peptides (bulkier) .
Hydrophilicity : Serine residues increase water solubility relative to valine- or leucine-containing peptides, which exhibit hydrophobic interactions .
Molecular Weight : The hexapeptide’s moderate size (~444 g/mol) positions it between small tripeptides (e.g., Val-Gly-Gly) and larger functional peptides (e.g., 662 g/mol lysine-linked compound) .
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